molecular formula C9H5BrN2O2 B584663 6-Bromoquinoxaline-2-carboxylic Acid CAS No. 103596-11-8

6-Bromoquinoxaline-2-carboxylic Acid

Numéro de catalogue: B584663
Numéro CAS: 103596-11-8
Poids moléculaire: 253.055
Clé InChI: NAQBDSYRCUORBT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromoquinoxaline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoxaline family. It is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the quinoxaline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxaline-2-carboxylic acid typically involves the bromination of quinoxaline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of brominating agent and solvent can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromoquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline-2,3-dicarboxylic acid or reduction to yield 6-aminoquinoxaline-2-carboxylic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Products: 6-Substituted quinoxaline-2-carboxylic acids.

    Oxidation Products: Quinoxaline-2,3-dicarboxylic acid.

    Reduction Products: 6-Aminoquinoxaline-2-carboxylic acid.

    Coupling Products: Biaryl derivatives.

Mécanisme D'action

The mechanism of action of 6-Bromoquinoxaline-2-carboxylic acid primarily involves its interaction with specific molecular targets. As an antagonist of the α7 nicotinic acetylcholine receptor, it binds to the receptor and inhibits its activity. This interaction can modulate neurotransmission and has implications for the treatment of neurological disorders. The compound may also interact with other molecular pathways depending on its specific derivatives and applications.

Comparaison Avec Des Composés Similaires

Uniqueness: 6-Bromoquinoxaline-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions.

Activité Biologique

6-Bromoquinoxaline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C_9H_6BrN_2O_2
  • Molecular Weight: 244.06 g/mol

Physical Properties:

  • Appearance: Solid
  • Purity: Typically >98%
  • Storage Conditions: Inert atmosphere, 2-8°C
  • Kinase Inhibition:
    • This compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.
  • Antimicrobial Activity:
    • Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, highlighting its potential as a lead compound for developing new antibiotics.
  • Neuroprotective Effects:
    • Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Elsherbeny et al. (2024)Investigated the compound's role as an Aurora A kinase inhibitor, demonstrating significant apoptotic effects in cancer cell lines .
ResearchGate Publication (2014)Discussed the synthesis and reactivity of quinoxaline derivatives, including this compound, emphasizing its biological activity across various assays .
ChemicalBook AnalysisSummarized the compound's potential in drug development due to its diverse biological activities and highlighted its role in modulating cellular pathways .

Therapeutic Applications

  • Cancer Therapy:
    • The ability of this compound to inhibit kinases involved in cancer progression positions it as a promising candidate for targeted cancer therapies.
  • Infectious Diseases:
    • Its antimicrobial properties suggest potential applications in treating bacterial infections that are resistant to conventional antibiotics.
  • Neurological Disorders:
    • Given its neuroprotective effects, further exploration into its use for conditions like Alzheimer's and Parkinson's disease is warranted.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Bromoquinoxaline-2-carboxylic Acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via bromination of quinoxaline-2-carboxylic acid using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in refluxing CCl₄, yielding 65% . Optimization involves adjusting reaction time, temperature, and stoichiometry. Alternative halogenation methods (e.g., Pd-catalyzed coupling) may improve regioselectivity but require rigorous inert conditions. Purity is validated via HPLC and NMR.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • NMR : 1^1H/13^{13}C NMR to confirm bromine substitution at position 6 and carboxylic acid presence (e.g., downfield shifts for aromatic protons adjacent to Br) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 257.96 for C₉H₅BrN₂O₂) .

Q. How does solubility and stability impact experimental design with this compound?

  • Methodology : Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates reactions, while aqueous instability necessitates anhydrous storage. Stability tests under varying pH and temperature (via TGA/DSC) guide storage conditions (-20°C under nitrogen) .

Advanced Research Questions

Q. How does this compound modulate antibiotic biosynthesis in Streptomyces echinatus, and what experimental models validate its effects?

  • Methodology : In protoplast suspensions, the compound reduces incorporation of radiolabeled tryptophan into echinomycin, suggesting interference with chromophore assembly. Comparative studies using growing cultures vs. protoplasts reveal model-dependent effects, emphasizing the need for membrane permeability assays and metabolic flux analysis .

Q. What catalytic mechanisms underpin halogen exchange reactions in quinoxaline derivatives?

  • Methodology : Pd-catalyzed Buchwald–Hartwig amination or Ullmann-type coupling enables bromine substitution. Radical pathways (via AIBN) are critical in NBS-mediated bromination. Mechanistic studies (EPR for radical detection, DFT calculations for transition-state analysis) clarify regioselectivity and side-product formation .

Q. How can researchers reconcile discrepancies in bioactivity data between in vitro and cellular models?

  • Methodology : Contradictory results (e.g., inhibition in protoplasts vs. no effect in whole cells) may arise from differential membrane permeability or metabolic degradation. Use isotopic tracing (e.g., 14^{14}C-labeled precursors) and LC-MS/MS to monitor intracellular metabolite levels .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing yield variability in halogenation reactions?

  • Methodology : Multivariate analysis (ANOVA) to identify significant factors (e.g., temperature, catalyst loading). Design of Experiments (DoE) software (e.g., JMP) optimizes conditions while minimizing trials. Replicate reactions (n ≥ 3) ensure reproducibility .

Q. How should researchers validate the biological specificity of this compound in target-binding assays?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Direct binding kinetics with purified target proteins.
  • CRISPR-KO Models : Gene-edited strains lacking putative targets to confirm on-mechanism effects .

Q. Conflict Resolution in Research

Q. How can divergent results from substitution reactions (e.g., bromination vs. amination) be systematically addressed?

  • Methodology :

  • Reaction Monitoring : In situ IR or Raman spectroscopy to track intermediate formation.
  • Byproduct Analysis : GC-MS to identify competing pathways (e.g., dehalogenation or oxidation) .

Q. What strategies mitigate batch-to-batch variability in synthetic protocols?

  • Methodology : Strict control of reagent purity (via ICP-MS for metal catalysts), solvent drying (molecular sieves), and reaction atmosphere (argon/vacuum lines). Automated reactors enhance reproducibility .

Propriétés

IUPAC Name

6-bromoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQBDSYRCUORBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709034
Record name 6-Bromoquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103596-11-8
Record name 6-Bromoquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.